molecular formula C19H16BrFO4 B2607712 Ethyl 6-bromo-5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate CAS No. 308295-98-9

Ethyl 6-bromo-5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B2607712
CAS No.: 308295-98-9
M. Wt: 407.235
InChI Key: TUROMKQCEKESPT-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate is a synthetic organic compound that belongs to the benzofuran class Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This particular compound is characterized by the presence of a bromine atom, a fluorophenyl group, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-bromo-5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction using a suitable methoxy reagent.

    Fluorophenylation: The fluorophenyl group is attached through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a palladium catalyst and a boronic acid derivative of the fluorophenyl group.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Substitution: Derivatives with different functional groups replacing the bromine atom.

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Hydrolysis: The corresponding carboxylic acid.

Scientific Research Applications

Ethyl 6-bromo-5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 6-bromo-5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The exact mechanism can vary based on the functional groups present and the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-methoxy-5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
  • Ethyl 6-chloro-5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
  • Ethyl 6-bromo-5-[(4-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate

Uniqueness

Ethyl 6-bromo-5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate is unique due to the specific combination of a bromine atom, a fluorophenyl group, and an ethyl ester functional group. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

ethyl 6-bromo-5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrFO4/c1-3-23-19(22)18-11(2)25-16-9-15(20)17(8-14(16)18)24-10-12-4-6-13(21)7-5-12/h4-9H,3,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUROMKQCEKESPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=CC(=C(C=C21)OCC3=CC=C(C=C3)F)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrFO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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